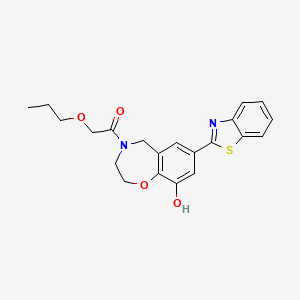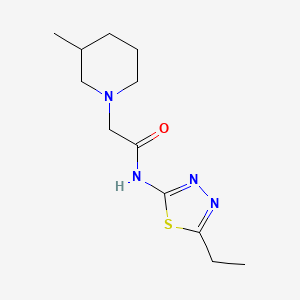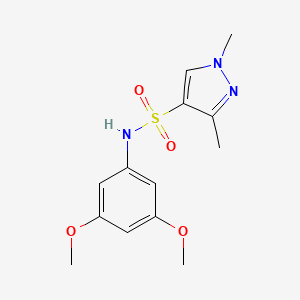![molecular formula C14H15NO7 B5341505 dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate](/img/structure/B5341505.png)
dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate, also known as DEOI, is a chemical compound that has been widely used in scientific research. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of various organic compounds. DEOI has been studied extensively for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate is not fully understood. However, it is believed to act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate has several advantages as an intermediate in the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. This compound is also stable under a wide range of conditions, which makes it an ideal intermediate for various reactions. However, this compound has some limitations in lab experiments. It is toxic and should be handled with care. It is also relatively expensive, which may limit its use in large-scale reactions.
Direcciones Futuras
Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate has several potential future directions for scientific research. It may be used in the synthesis of various new compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. This compound may also be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate can be synthesized through a multi-step process starting with isophthalic acid. The first step involves the conversion of isophthalic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to form the corresponding ethyl ester. The ethyl ester is then reacted with dimethylamine and acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate has been widely used in scientific research as an intermediate in the synthesis of various organic compounds. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. This compound has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
dimethyl 5-[(2-ethoxy-2-oxoacetyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-4-22-14(19)11(16)15-10-6-8(12(17)20-2)5-9(7-10)13(18)21-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSJCZGISSVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341423.png)
![ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5341424.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![4-[(benzylsulfonyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5341445.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341457.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)

![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)



![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)